molecular formula C11H7ClO2 B042813 4-Chloro-1-naphthoic acid CAS No. 1013-04-3

4-Chloro-1-naphthoic acid

Cat. No. B042813
CAS RN: 1013-04-3
M. Wt: 206.62 g/mol
InChI Key: SHCCGXNIGGRSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03954810

Procedure details

A process for the preparation of 4-bromo-naphthalic acid anhydride by bromination of an alkali metal salt of naphthalic acid in an aqueous medium at a pH of 6.8 to 9 by dropwise adding 0.55 to 0.65 mol of bromine per mol of naphthalic acid and oxidizing the bromine at the same pH-value with chlorine. By this process 4-bromo-naphthalic acid anhydride can be obtained in a quantitative yield whereby the formation of 4-chloro-naphthalic acid is avoided.
Name
4-bromo-naphthalic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 (± 0.05) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][C:15]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([Br:27])=[CH:19][CH:18]=2)=[O:16])=[O:13])=[CH:4][CH:3]=1.[C:28]1([C:38]([OH:40])=[O:39])[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:31]=[CH:30][CH:29]=1.BrBr.[Cl:43]Cl>>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][C:15]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([Br:27])=[CH:19][CH:18]=2)=[O:16])=[O:13])=[CH:4][CH:3]=1.[Cl:43][C:31]1[C:32]2[C:37](=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:28]([C:38]([OH:40])=[O:39])=[CH:29][CH:30]=1

Inputs

Step One
Name
4-bromo-naphthalic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(=O)OC(=O)C1=CC=C(C2=CC=CC=C12)Br
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
0.6 (± 0.05) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(=O)OC(=O)C1=CC=C(C2=CC=CC=C12)Br
Name
Type
product
Smiles
ClC1=CC=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.